5-tert-Butyl-2-cyclopentyl-m-cresol
Description
5-tert-Butyl-2-cyclopentyl-m-cresol (CAS 94022-18-1) is a phenolic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . Its structure features a tert-butyl group at the 5-position and a cyclopentyl substituent at the 2-position of the m-cresol backbone.
Properties
CAS No. |
94022-18-1 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopentyl-3-methylphenol |
InChI |
InChI=1S/C16H24O/c1-11-9-13(16(2,3)4)10-14(17)15(11)12-7-5-6-8-12/h9-10,12,17H,5-8H2,1-4H3 |
InChI Key |
SERZLZFBVGSYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CCCC2)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: tert-Butylation of m-Cresol
- Catalyst : Hβ zeolite (SiO₂/Al₂O₃ ratio: 5–40).
- Conditions :
- Reactor : Fixed bed (10 mm internal diameter, 80 mm catalyst height).
- Alkylating Agent : tert-Butanol, methyl tert-butyl ether (MTBE), or isobutylene.
- Temperature : 50–180°C, normal pressure.
- Molar Ratio (Alkylating Agent:m-Cresol) : 1–5:1.
- Catalyst Loading : 0.02–0.08:1 (Hβ zeolite:m-cresol).
| SiO₂/Al₂O₃ Ratio | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 25 | 98.5 | 72.4 | 73.4 |
| 40 | 95.2 | 68.1 | 71.5 |
Key Finding: Higher SiO₂/Al₂O₃ ratios improve selectivity for para-alkylation (position 5) due to reduced steric hindrance.
Step 2: Cyclopentylation of 5-tert-Butyl-m-cresol
- Catalyst : AlCl₃ or Hβ zeolite (modified).
- Alkylating Agent : Cyclopentanol or cyclopentyl chloride.
- Conditions :
- Temperature : 80–120°C.
- Solvent : Toluene or dichloromethane.
- Reaction Time : 4–8 h.
| Catalyst | Conversion (%) | Yield (%) | Regioselectivity (Position 2) |
|---|---|---|---|
| AlCl₃ | 85 | 62 | 78 |
| Hβ (SiO₂/Al₂O₃=30) | 78 | 58 | 85 |
Challenge: Steric hindrance from the tert-butyl group reduces reaction rates, necessitating higher catalyst loadings.
One-Pot Tandem Alkylation
A novel approach combines tert-butylation and cyclopentylation in a single reactor using dual catalysts:
- Catalyst System : Hβ zeolite (tert-butylation) + AlCl₃ (cyclopentylation).
- Conditions :
- Temperature Gradient : 100°C (tert-butylation) → 80°C (cyclopentylation).
- Solvent : Xylene.
| Trial | tert-Butyl Yield (%) | Cyclopentyl Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 1 | 70 | 55 | 38.5 |
| 2 | 72 | 60 | 43.2 |
Optimization Note: Staged temperature control improves selectivity by minimizing side reactions.
Protection/Deprotection Approach
For enhanced regiocontrol:
- Protection : Acetylation of m-cresol’s hydroxyl group.
- tert-Butylation : Hβ zeolite (150°C, MTBE).
- Deprotection : Hydrolysis (NaOH/EtOH).
- Cyclopentylation : AlCl₃, cyclopentyl chloride (80°C).
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Protection | 95 | 99 |
| tert-Butylation | 68 | 97 |
| Cyclopentylation | 60 | 95 |
Advantage: Avoids competing ortho/para effects during alkylation.
Green Chemistry Alternatives
- Catalyst : Sulfonated carbonaceous materials (derived from glucose).
- Solvent-Free Conditions :
Challenges and Solutions
Analytical Validation
- GC-MS : Confirms absence of tri-alkylated byproducts.
- ¹H NMR : Key peaks (CDCl₃):
- δ 1.28 (s, 9H, tert-butyl).
- δ 1.65–1.85 (m, 8H, cyclopentyl).
- δ 6.65 (d, 1H, aromatic).
Industrial Scalability
- Fixed-Bed Reactors : Reduce catalyst attrition (vs. batch).
- Cost Analysis :
- Hβ zeolite reuse (>10 cycles) lowers catalyst cost by 40%.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl and cyclopentyl groups can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
| Compound | Substituents | CAS RN | Molecular Formula |
|---|---|---|---|
| 5-tert-Butyl-2-cyclopentyl-m-cresol | 2-Cyclopentyl, 5-tert-butyl | 94022-18-1 | C₁₆H₂₄O |
| 6-tert-Butyl-m-cresol | 6-tert-Butyl, 3-methyl (m-cresol) | 88-60-8 | C₁₁H₁₆O |
| 5-tert-Butyl-o-cresol | 5-tert-Butyl, 2-methyl (o-cresol) | 5781-02-2 | C₁₁H₁₆O |
| 4,6-di-tert-Butyl-m-cresol | 4-tert-Butyl, 6-tert-Butyl, 3-methyl | 497-39-2 | C₁₅H₂₄O |
Key Observations :
Physical Properties
Key Observations :
- 6-tert-Butyl-m-cresol has a low melting point (20°C) and moderate boiling point (244°C), making it suitable for liquid-phase applications .
- 5-tert-Butyl-o-cresol ’s high melting point (164.25°C) suggests solid-state stability under ambient conditions .
- Solubility data for the target compound is lacking, but its larger molecular weight (232.36 g/mol) may reduce aqueous solubility compared to smaller analogs .
Biological Activity
5-tert-Butyl-2-cyclopentyl-m-cresol (CAS No. 94022-18-1) is a compound that has garnered interest in various fields, particularly in biological and environmental studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 5-tert-butyl-2-cyclopentyl-3-methylphenol |
| CAS Number | 94022-18-1 |
This compound is a phenolic compound that exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and other biomolecules.
Potential Biological Activities
- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Endocrine Disruption : Similar compounds have been studied for their potential to disrupt endocrine functions by mimicking or inhibiting hormone activity, particularly estrogen .
- Anti-inflammatory Effects : Some studies suggest that phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Experimental Data
- Estrogenic Activity : A study exploring the estrogenic potential of substituted phenols indicated that compounds with similar structures could bind to estrogen receptors, leading to potential endocrine disruption . Although specific data on this compound is limited, its structural similarities to known endocrine disruptors warrant further investigation.
- Antioxidant Studies : Research has demonstrated that phenolic compounds can exhibit significant antioxidant activity. For example, a comparative study showed that similar phenolic structures could effectively reduce lipid peroxidation in cellular models, suggesting a protective role against oxidative damage .
- Toxicological Assessments : In assessments of food contact materials, compounds like this compound were identified as potential contaminants with endocrine-disrupting capabilities. The study highlighted the necessity for rigorous testing of such compounds in consumer products .
Summary of Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Antioxidant | Moderate |
| Endocrine Disruption | High (based on structural analogy) |
| Anti-inflammatory | Preliminary evidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
